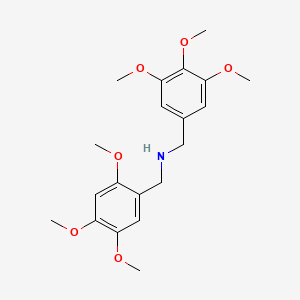![molecular formula C17H19N3O3S2 B3866416 N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide
Descripción general
Descripción
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications.
Mecanismo De Acción
The mechanism of action of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its specificity towards HDACs and NF-κB, which allows for targeted inhibition of these enzymes and signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation in animal models. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential drug targets. Finally, efforts could be made to improve the solubility and bioavailability of this compound, which could enhance its potential as a drug candidate.
In conclusion, N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide is a promising chemical compound with potential pharmacological applications. Its specificity towards HDACs and NF-κB, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory properties make it a promising candidate for further research. However, its low solubility in aqueous solutions is a limitation that needs to be addressed in future studies.
Aplicaciones Científicas De Investigación
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide has been found to have potential pharmacological applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-16(15-10-11-1-2-12(15)9-11)19-13-3-5-14(6-4-13)25(22,23)20-17-18-7-8-24-17/h3-8,11-12,15H,1-2,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRQYEJQVWXICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]-9H-purine](/img/structure/B3866339.png)
![2-(2-methoxyphenyl)-1,3-dioxo-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3866343.png)

![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3866353.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3866358.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxypropanohydrazide](/img/structure/B3866364.png)
![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)
![N'-{[2-(allyloxy)-1-naphthyl]methylene}benzenesulfonohydrazide](/img/structure/B3866392.png)

![3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid](/img/structure/B3866403.png)
![2-hydroxy-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3866424.png)
![1,3-dioxo-N'-(3-pyridinylcarbonyl)-2-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-5-isoindolinecarbohydrazide](/img/structure/B3866428.png)